2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrrole ring substituted with bromine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the bromination of a pyrrole derivative followed by the introduction of a nitrile group. One common method involves the reaction of a pyrrole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the dibromo derivative. This intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the pyrrole ring.
Scientific Research Applications
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile
- 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propionitrile
Uniqueness
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromine atoms and a nitrile group
Properties
Molecular Formula |
C6H4Br2N2O |
---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3-10(2-1-9)6(11)5(4)8/h2-3H2 |
InChI Key |
AYFQURASPWKKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1CC#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.